

what is (R)-Dtbm-segphos used for

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

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An In-depth Technical Guide to **(R)-DTBM-SEGPHOS** in Asymmetric Catalysis

Introduction

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-DTBM-SEGPHOS**, is a chiral, atropisomeric bisphosphine ligand used extensively in asymmetric synthesis.^[1] As a member of the SEGPHOS family of ligands, it is distinguished by its rigid biaryl backbone, which possesses a narrow dihedral angle, and its highly bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups.^{[2][3]} These structural features create a well-defined and sterically hindered chiral environment around a coordinated metal center, leading to exceptional levels of enantioselectivity and catalytic activity in a wide array of chemical transformations.^{[2][4]}

Developed as an advancement on earlier ligands like BINAP, **(R)-DTBM-SEGPHOS**'s electron-rich nature and significant steric bulk make it a "privileged ligand." It often provides superior results in reactions where other common ligands are less effective, expanding the scope of asymmetric catalysis.^{[2][4]} This guide details its primary applications, supported by quantitative data and experimental protocols.

Core Applications and Performance Data

(R)-DTBM-SEGPHOS is employed as a chiral ligand in complex with various transition metals, including ruthenium, rhodium, palladium, nickel, copper, and gold.^[1] Its versatility makes it a critical tool for the stereoselective synthesis of complex molecules.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone application for **(R)-DTBM-SEGPHOS**. Its complexes with ruthenium and rhodium are highly effective for the enantioselective reduction of a variety of unsaturated substrates. The ligand's steric and electronic properties facilitate a network of weak, attractive interactions between the catalyst and substrate in the transition state, which is key to its high performance.^{[2][4]}

Table 1: Performance in Asymmetric Hydrogenation Reactions

Catalyst System	Substrate Type	Yield (%)	ee (%)	Reference
Ru-DTBM-SEGPPOS	Pyridine-pyrroline tri-substituted alkenes	High	High	[5]
Rh/Hf/(S)-DTBM-SEGPPOS	Benzofurans	up to 98%	up to 99%	
Ru/(R)-Xyl-P-Phos	β -alkyl-substituted (E)- β -(acylamino)-acrylates	N/A	up to 99.7%	[4]
Ni/(R,R)-QuinoxP**	N-tBu-sulfonyl imines	Excellent	Excellent	[4]

Note: This entry uses a related ligand but is cited in a review on DTBM-SEGPPOS applications.

*Note: QuinoxP has similar structural features to DTBM-SEGPPOS and is often used for comparison.[2][4]

Palladium-Catalyzed Reactions

(R)-DTBM-SEGPPOS is a highly effective ligand in palladium-catalyzed asymmetric transformations, such as kinetic resolutions and domino reactions.

- Kinetic Resolution: A notable application is the carboxylative kinetic resolution of racemic tertiary propargylic alcohols. The Pd(**(R)-DTBM-SEGphos**)Cl₂ pre-catalyst enables the synthesis of both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivity.[\[6\]](#)[\[7\]](#)
- Domino Carbopalladation: The ligand has been used in a cationic enantioselective domino carbopalladation/C(sp³)–Pd capture process. Using Pd₂(dba)₃ as the palladium source, this method constructs chiral oxindoles from N-aryl acrylamides and N-tosylhydrazones.[\[8\]](#)

Table 2: Performance in Palladium-Catalyzed Reactions

Reaction Type	Substrate	Yield (%)	ee (%)	Reference
Kinetic Resolution	Racemic tertiary propargylic alcohols	Good	up to >99%	[6] [7]
Domino Carbopalladation	N-methyl acrylamide & benzaldehyde tosylhydrazone	64% (gram scale)	97%	[8]
γ-Arylation	β,γ-unsaturated ketones	N/A	N/A	[1]

Nickel-Catalyzed Reactions

The well-defined **[(R)-DTBM-SEGPHOS]NiCl₂** complex serves as a robust catalyst for enantioselective reactions. It is particularly effective in the reaction of N-acyl-1,3-thiazinane-2-thiones with various electrophiles.[\[9\]](#)[\[10\]](#) Evidence suggests that an in situ generated cationic species, **[(R)-DTBM-SEGPHOS]Ni(OTf)₂**, is the true catalyst.[\[9\]](#)[\[10\]](#)

Table 3: Performance in Nickel-Catalyzed Reactions

Reaction Type	Substrate	Electrophile	Yield (%)	Reference
Acetal Formation	N-propanoyl-1,3-thiazinane-2-thione	Trimethyl orthoformate	87%	[9]

Rhodium-Catalyzed Reactions

Rhodium complexes of **(R)-DTBM-SEGPHOS** are powerful catalysts for carbon-carbon bond-forming reactions.

- Conjugate Addition: In the asymmetric conjugate addition to silacyclohexadienones, a rhodium catalyst generated from $[\text{RhCl}(\text{coe})_2]_2$ and **(R)-DTBM-SEGPHOS** provides mono-1,4-addition products with nearly perfect enantioselectivity.[11] The bulky ligand is crucial for controlling the stereochemical outcome.[11]
- [2+2+2] Cycloaddition: The ligand is also used in rhodium-catalyzed chemo-, regio-, and enantioselective [2+2+2] cycloadditions of alkynes with isocyanates.[1]

Table 4: Performance in Rhodium-Catalyzed Conjugate Addition

Substrate	Arylating Agent	Yield (%)	ee (%)	Reference
Silacyclohexadienone	PhZnCl	94%	99%	[11]

Other Catalytic Applications

The utility of **(R)-DTBM-SEGPHOS** extends to reactions catalyzed by other metals and even to organocatalysis.

- Copper-Catalyzed Reactions: Used for enantioselective 1,2-reduction of ketones, 1,4-reduction of α,β -unsaturated esters, Mannich-type reactions, and Aldol-type reactions.[1]
- Gold-Catalyzed Reactions: The ligand is a reactant in the synthesis of gold-diphosphine complexes, which are then used as catalysts, for example, in the stereoselective

cyclopropanation of propargyl esters.[1][12]

- Organocatalysis: In a departure from transition metal catalysis, (S)-DTBM-SEGPHOS has been shown to catalyze the asymmetric halocyclization of allylic amides to form chiral oxazolines.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and application of **(R)-DTBM-SEGPHOS**-based catalysts.

Protocol 1: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This procedure details the preparation of the nickel pre-catalyst.[9][14]

- Materials:
 - **(R)-DTBM-SEGPHOS** (1.00 g, 0.85 mmol)
 - Nickel(II) chloride (NiCl₂, 110 mg, 0.85 mmol)
 - Acetonitrile (anhydrous, ~385 mL)
 - Dichloromethane (anhydrous, ~20 mL)
 - Celite® (25 g)
- Procedure:
 - To an oven-dried 25 mL round-bottomed flask, add **(R)-DTBM-SEGPHOS**, NiCl₂, and 15 mL of acetonitrile.
 - Attach a reflux condenser, purge the system with N₂, and heat the mixture at reflux for 16 hours.
 - Prepare a filtration funnel with a 25 g pad of Celite®, wetted with 70 mL of acetonitrile.
 - While the reaction mixture is still warm, pour its contents over the Celite® pad.

- Wash the Celite® pad with an additional 300 mL of acetonitrile until all color has passed through into the collection flask.[\[14\]](#)
- Concentrate the filtrate via rotary evaporation (30 °C, 12 mmHg).
- Dissolve the resulting solid in 20 mL of dichloromethane, transfer to a vial, and concentrate again via rotary evaporation.
- Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the **[(R)-DTBM-SEGPPOS]NiCl₂** complex (1.10 g, 99% yield) as a fine dark green-black powder.[\[14\]](#)

Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition

This protocol describes the enantioselective 1,4-addition to a silacyclohexadienone.[\[11\]](#)

- Materials:
 - Silacyclohexadienone substrate (0.20 mmol)
 - [RhCl(coe)₂]₂ (3.6 mg, 5.0 mol% Rh)
 - **(R)-DTBM-SEGPPOS** (14.2 mg, 6.0 mol%)
 - Phenylzinc chloride (PhZnCl, 0.60 mmol)
 - Chlorotrimethylsilane (ClSiMe₃, 0.60 mmol)
 - Tetrahydrofuran (THF, anhydrous, 2.5 mL)
- Procedure:
 - In an oven-dried sealed tube under argon, charge [RhCl(coe)₂]₂ and **(R)-DTBM-SEGPPOS** with 0.5 mL of THF.
 - Stir the mixture at room temperature for 10 minutes.
 - Add the silacyclohexadienone substrate.

- Cool the mixture to -10 °C.
- Add the PhZnCl solution and ClSiMe₃.
- Stir the reaction at -10 °C for 12 hours.
- Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography to isolate the product.

Visualizations: Workflows and Catalytic Cycles

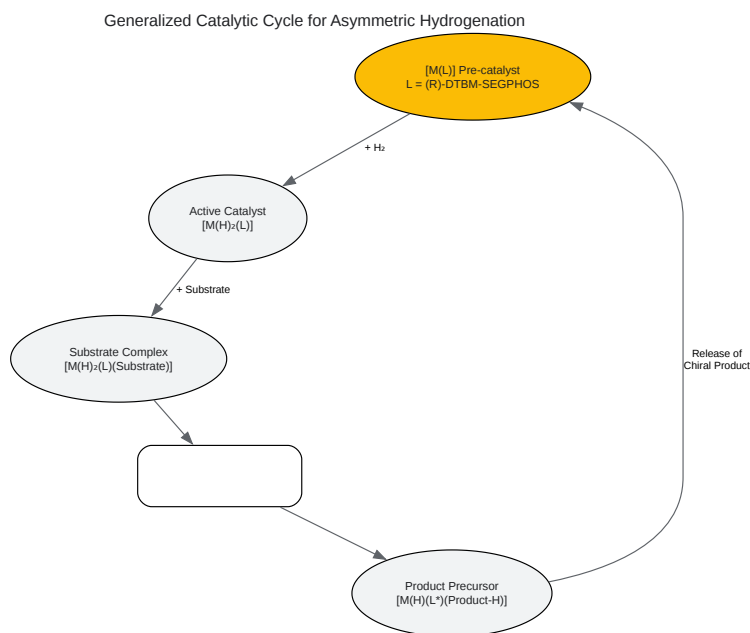
Diagrams are essential for visualizing complex chemical processes.

Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂



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Caption: Experimental workflow for the synthesis of the nickel pre-catalyst.



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Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric hydrogenation.

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References

- 1. (R)-DTBM-SEGPHOS | 566940-03-2 [chemicalbook.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]
- 5. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd((R)-DTBM-SEGphos)Cl₂ -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. Pd((R)-DTBM-SEGphos)Cl₂-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-DTBM-SEGPPOS 566940-03-2 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [(R)-DTBM-SEGPPOS]NiCl₂ for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
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